Methyl 3-Morpholinobenzoate
Overview
Description
Methyl 3-Morpholinobenzoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . . This compound is typically used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobenzoate can be synthesized through the esterification of 3-Morpholinobenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-Morpholinobenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted morpholinobenzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Morpholinobenzoate is widely used in scientific research due to its versatile reactivity and stability . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-Morpholinobenzoate involves its interaction with various molecular targets through its ester and morpholine functional groups . These interactions can lead to the modulation of enzymatic activities or binding to specific receptors, thereby exerting its effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
- Methyl 4-Morpholinobenzoate
- Methyl 2-Morpholinobenzoate
- Ethyl 3-Morpholinobenzoate
Comparison: Methyl 3-Morpholinobenzoate is unique due to the position of the morpholine ring on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145127-37-3 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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